3-[(5,6-Dihydro-1,4-oxathiin-2-ylcarbonyl)amino]-4-methylbenzoic acid
Description
3-[(5,6-Dihydro-1,4-oxathiin-2-ylcarbonyl)amino]-4-methylbenzoic acid is a complex organic compound that features a unique structure combining a benzoic acid derivative with an oxathiin ring
Properties
IUPAC Name |
3-(2,3-dihydro-1,4-oxathiine-6-carbonylamino)-4-methylbenzoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13NO4S/c1-8-2-3-9(13(16)17)6-10(8)14-12(15)11-7-19-5-4-18-11/h2-3,6-7H,4-5H2,1H3,(H,14,15)(H,16,17) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OTLLEKOKEKDGBI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)O)NC(=O)C2=CSCCO2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13NO4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>41.9 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID49678233 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(5,6-Dihydro-1,4-oxathiin-2-ylcarbonyl)amino]-4-methylbenzoic acid typically involves the formation of the oxathiin ring followed by its attachment to the benzoic acid derivative. One common method involves the reaction of a suitable precursor with sulfur and oxygen sources under controlled conditions to form the oxathiin ring. This intermediate is then reacted with 4-methylbenzoic acid under conditions that promote the formation of the desired amide bond.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent reaction conditions and high yields. The use of catalysts and optimized reaction parameters can further enhance the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
3-[(5,6-Dihydro-1,4-oxathiin-2-ylcarbonyl)amino]-4-methylbenzoic acid can undergo various types of chemical reactions, including:
Oxidation: The oxathiin ring can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can target the carbonyl group or the oxathiin ring.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic ring or the oxathiin ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Halogenating agents, nucleophiles, and electrophiles are commonly used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the oxathiin ring can yield sulfoxides or sulfones, while reduction of the carbonyl group can produce alcohols.
Scientific Research Applications
3-[(5,6-Dihydro-1,4-oxathiin-2-ylcarbonyl)amino]-4-methylbenzoic acid has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein-ligand interactions.
Industry: It can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-[(5,6-Dihydro-1,4-oxathiin-2-ylcarbonyl)amino]-4-methylbenzoic acid involves its interaction with specific molecular targets. The oxathiin ring and the benzoic acid moiety can interact with enzymes or receptors, leading to inhibition or activation of biological pathways. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- N,N-Dimethyl-4-(6-phenyl-2,3-dihydro-1,4-oxathiin-5-yl)aniline
Carboxine: 5,6-Dihydro-2-methyl-N-phenyl-1,4-oxathiin-3-carboxamide
Uniqueness
3-[(5,6-Dihydro-1,4-oxathiin-2-ylcarbonyl)amino]-4-methylbenzoic acid is unique due to its specific combination of an oxathiin ring and a benzoic acid derivative. This structure imparts distinct chemical and biological properties that differentiate it from other similar compounds.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
